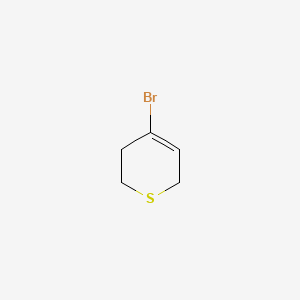

4-Bromo-3,6-dihydro-2H-thiopyran

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3,6-dihydro-2H-thiopyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrS/c6-5-1-3-7-4-2-5/h1H,2-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHPCGQRHLCGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682107 | |

| Record name | 4-Bromo-3,6-dihydro-2H-thiopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-60-7 | |

| Record name | 4-Bromo-3,6-dihydro-2H-thiopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,6-dihydro-2H-thiopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Dihydrothiopyran Ring Systems: a Historical and Structural Overview

The dihydrothiopyran ring, a six-membered heterocycle containing a sulfur atom and a double bond, is a foundational structure in organic synthesis. These systems are valued as versatile building blocks for creating more complex molecules. researchgate.net Their synthesis and reactions have been a subject of study for decades, leading to a robust understanding of their chemical behavior.

Historically, the synthesis of thiopyrans and their derivatives has been achieved through various methods, including Diels-Alder reactions of thioaldehydes. researchgate.net These reactions, particularly the thio-Diels-Alder reaction, provide a direct pathway to the thiopyran scaffold and are central to the formation of numerous medicinal and polycyclic compounds. rsc.org The parent heterocycles are often unstable, but their stability increases with substitution or annulation. thieme-connect.de

Structurally, 3,4-dihydro-2H-thiopyran adopts a half-chair conformation. thieme-connect.de The presence of the sulfur atom and the double bond within the ring influences its reactivity, making it susceptible to various transformations. For instance, the oxidation of the sulfur atom can lead to sulfoxides and sulfones, which exhibit different chemical properties and are valuable intermediates in their own right. ru.nlresearchgate.net

The Role of Brominated Heterocyclic Scaffolds in Synthesis

Brominated heterocyclic compounds are of paramount importance in organic synthesis, serving as highly versatile intermediates. researchgate.net The bromine atom, being a good leaving group, facilitates a wide array of chemical transformations, including cross-coupling reactions, substitutions, and eliminations. This reactivity allows for the introduction of diverse functional groups and the construction of complex molecular frameworks. nih.govbeilstein-journals.org

The incorporation of bromine into a heterocyclic scaffold can also significantly influence the biological activity of the resulting molecule. researchgate.net In medicinal chemistry, brominated heterocycles are often explored for their potential as therapeutic agents. For example, brominated furanones, pyrrolones, and pyridazinones have been synthesized and investigated for their antibacterial and antiquorum sensing activities. researchgate.net The presence of a bromine atom can enhance the potency of a compound, making it a valuable tool in drug design and discovery. researchgate.net

The synthesis of brominated heterocycles can be achieved through various methods, including the direct bromination of the parent heterocycle. researchgate.netsci-hub.se The conditions of the bromination reaction can be controlled to achieve regioselectivity, allowing for the targeted synthesis of specific isomers. researchgate.net

Investigating 4 Bromo 3,6 Dihydro 2h Thiopyran: Rationale and Objectives

Direct Halogenation Approaches for Dihydrothiopyrans

Direct halogenation, particularly bromination, of dihydrothiopyran derivatives serves as a primary route to obtaining this compound. The success of this approach hinges on controlling the regioselectivity and stereoselectivity of the bromine addition, as well as optimizing the reaction conditions to maximize yield and minimize side products.

Regioselective and Stereoselective Bromination Strategies

The bromination of 3,4-dihydro-2H-thiopyran derivatives can lead to various products, including bromo-substituted 3,4-dihydro-2H-thiopyrans or 4H-thiopyrans, depending on the reaction conditions and the structure of the starting material. researchgate.net The regioselectivity of bromination is influenced by both electronic and steric factors of the substituents on the thiopyran ring. For instance, in certain systems, bromination has been observed to favor the 5-position due to the electronic and steric effects of a tetrahydro-2H-pyran group.

Stereoselective bromination is also a critical aspect. For example, the stereoselective bromination of a β-D-ribofuranosyl amide has been shown to yield exclusively the α-bromo β-amide, highlighting the potential for high stereocontrol in related systems. researchgate.net Similarly, the addition of bromine to allylic alcohols like (E)- or (Z)-3-penten-2-ol can be directed to either face of the double bond, and subsequent reaction with a base can produce either (E)- or (Z)-bromo epoxides, demonstrating that reaction conditions can dictate stereochemical outcomes. researchgate.net

Optimization of Brominating Reagents and Reaction Conditions

The choice of brominating reagent and the reaction conditions are paramount for the successful synthesis of this compound. N-Bromosuccinimide (NBS) is a commonly employed reagent for allylic and benzylic brominations, typically used in an anhydrous non-polar solvent like carbon tetrachloride (CCl₄) with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under reflux or irradiation. wikipedia.orgliberty.edu NBS is favored over molecular bromine due to its solid nature, making it safer and easier to handle. liberty.edu

Optimization studies have explored various conditions to improve the efficiency and selectivity of bromination. For instance, the bromination of phenols has been investigated by altering pH and the brominating agent system (KBr-KBrO₃ vs. NBS-KBr), revealing that acidic conditions are generally optimal. chemrxiv.org In some cases, the presence of water can accelerate the reaction. researchgate.net The choice of solvent is also crucial, with solvents like acetonitrile (B52724) being used to avoid hazardous chlorinated solvents. organic-chemistry.org

An efficient process for preparing 4-bromo-3,6-dihydro-2H-pyran, an analogue of the target compound, involves the treatment of a hydrazone intermediate with a copper(II) bromide-triethylamine system. semanticscholar.org This highlights the potential for using metal-based reagents to facilitate bromination. Furthermore, new recyclable brominating agents like 1,2-dipyridiniumditribromide-ethane (DPTBE) have been developed, offering a solvent-free and efficient method for bromination. nih.gov

Table 1: Comparison of Brominating Reagents and Conditions

| Brominating Reagent | Typical Substrates | Reaction Conditions | Key Advantages/Disadvantages |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Alkenes, allylic/benzylic compounds, carbonyl derivatives, aromatic compounds | Radical initiation (AIBN, benzoyl peroxide, light) in non-polar solvents (e.g., CCl₄, acetonitrile) or aqueous solvents for bromohydrin formation. wikipedia.orgliberty.eduorganic-chemistry.org | Safer and easier to handle than Br₂; can be used for both radical and electrophilic brominations. liberty.educhemicalbook.com Purity of NBS can affect reaction outcomes. wikipedia.org |

| Molecular Bromine (Br₂) | Alkenes, aromatic compounds | Often used with a Lewis acid catalyst for aromatic substitution. Can be generated in situ from HBr or KBr with an oxidant. nih.gov | Highly reactive and effective, but toxic, corrosive, and can lead to runaway reactions. nih.gov |

| Copper(II) Bromide (CuBr₂) | Hydrazones | Used with a base like triethylamine (B128534) in a solvent such as methanol. semanticscholar.org | Offers a method for the synthesis of vinyl bromides from ketone precursors. semanticscholar.org |

| 1,2-Dipyridiniumditribromide-ethane (DPTBE) | Various substrates | Solvent-free, grinding at room temperature. nih.gov | Stable, safe source of bromine, recyclable spent reagent. nih.gov |

Ring-Closing and Cycloaddition Reactions for the Dihydrothiopyran Core

An alternative to direct halogenation is the construction of the dihydrothiopyran ring system through various cyclization strategies. These methods often offer high control over the substitution pattern of the final product.

Thia-Diels-Alder Reactions Utilizing Thioaldehyde Precursors

The thia-Diels-Alder reaction is a powerful tool for the synthesis of 3,6-dihydro-2H-thiopyrans. thieme-connect.deacs.org This reaction involves the [4+2] cycloaddition of a thioaldehyde (the dienophile) with a 1,3-diene. ru.nl Due to the high reactivity and tendency of thioaldehydes to polymerize, they are often generated in situ. thieme-connect.de

One effective method for the in situ generation of thioaldehydes is the photochemical cleavage of phenylacyl sulfides. thieme-connect.deresearchgate.net This approach has been successfully implemented in continuous flow reactors, which offer advantages such as improved light penetration and better control over reaction parameters, leading to higher yields and space-time yields compared to batch processes. thieme-connect.deresearchgate.net A wide range of functional groups on both the thioaldehyde precursor and the diene are tolerated in this reaction. thieme-connect.de The mechanism of the thia-Diels-Alder reaction between a thioaldehyde and an ortho-quinone methide has been shown to proceed through an asynchronous concerted pathway. nih.gov

Table 2: Examples of Thia-Diels-Alder Reactions for Dihydrothiopyran Synthesis

| Thioaldehyde Precursor | Diene | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylacyl sulfides | Electron-rich 1,3-butadienes | Photochemical generation (365 nm), continuous flow, -10 °C in CH₂Cl₂. thieme-connect.deresearchgate.net | Substituted 3,6-dihydro-2H-thiopyrans | Up to >99%. researchgate.net |

| Various | ortho-Quinone methides (generated in situ) | Brønsted acid catalysis (e.g., diphenylphosphate). nih.gov | Benzo[e] researchgate.netacs.orgoxathiines | Good to excellent. nih.gov |

Carbene-Induced Ring Expansion Techniques from Suitable Precursors

Carbene-induced ring expansion reactions provide another route to dihydrothiopyran systems. This methodology often involves the reaction of a carbene, typically generated from a diazo compound, with a smaller sulfur-containing heterocycle, such as a thiirane (B1199164) (a three-membered ring).

A notable example is the synthesis of functionalized 3,6-dihydro-2H-thiopyrans from α-diazo-β-diketones and vinylthiiranes. acs.orgfigshare.com This reaction, catalyzed by copper(II) acetylacetonate (B107027) (Cu(hfacac)₂), proceeds via a [5+1] annulation. The proposed mechanism involves the generation of a copper carbenoid, nucleophilic attack of the vinylthiirane on the carbenoid, and a subsequent researchgate.netfigshare.com-sigmatropic rearrangement, which constitutes a carbene-induced ring expansion of the vinylthiirane. acs.org Thiiranes are known to be good substrates for electrophilic ring expansion with carbenes due to their nucleophilic sulfur atom. researchgate.net

Multicomponent Reaction Strategies for Thiopyran Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single step to form a complex product, incorporating fragments from all reactants. mdpi.comfrontiersin.org This approach offers significant advantages in terms of synthetic efficiency and molecular diversity. mdpi.com

While specific MCRs leading directly to this compound are not extensively detailed in the provided search results, the principles of MCRs are applicable to the synthesis of thiopyran derivatives. For instance, a one-pot synthesis of 2H-thiopyrans has been developed from β-amino enones, Lawesson's reagent, and electron-deficient dienophiles. researchgate.net The development of novel MCRs remains an active area of research and holds promise for the streamlined synthesis of complex heterocyclic systems like functionalized dihydrothiopyrans. mdpi.comrug.nl

Synthesis via Functional Group Interconversions on Thiopyran Derivatives

The creation of the target this compound often relies on modifying more readily available thiopyran precursors. This involves strategic oxidative and reductive steps, as well as controlled elimination reactions to introduce the necessary double bond.

Oxidation of the sulfur atom within the thiopyran ring is a key transformation, often leading to sulfones (thiopyran-1,1-dioxides), which are valuable intermediates in their own right. dsau.dp.ua A common method involves the oxidation of a precursor like dihydro-2H-thiopyran-3(4H)-one using hydrogen peroxide in a mixture of acetic acid and acetic anhydride. dsau.dp.ua This process converts the sulfide (B99878) to a sulfone. The direct oxidation of the sulfur in some thiopyran rings can be challenging, potentially leading to self-condensation reactions. In such cases, a multi-step approach involving protection of other functional groups, oxidation of the sulfur, and subsequent deprotection may be employed. researchgate.net

For instance, a scalable, four-step synthesis for 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides starts with the oxidation of dihydro-2H-thiopyran-3(4H)-one. dsau.dp.ua Following the initial oxidation, the keto group is reduced, typically using a reducing agent like sodium borohydride, to yield the corresponding alcohol. dsau.dp.ua This alcohol then serves as the precursor for subsequent elimination reactions.

In other synthetic pathways, oxidation is used to facilitate ring contraction. For example, a thiopyran scaffold can be oxidized with reagents like meta-chloroperoxybenzoic acid (m-CPBA) to produce a sulfoxide (B87167), which can then undergo photoinduced SO-extrusion to form a five-membered ring. beilstein-journals.org

The introduction of the endocyclic double bond in the 3,6-dihydro-2H-thiopyran system is a critical step achieved through elimination reactions. ect-journal.kzaksci.com These reactions typically involve the removal of a hydrogen atom and a leaving group from adjacent carbon atoms. saskoer.ca The mechanism can be either a one-step (E2) or a two-step (E1) process, often favoring the E2 pathway when a strong base is used. saskoer.caresearchgate.net

A practical example is the synthesis of 3,4- and 3,6-dihydro-2H-thiopyran-1,1-dioxides. After the reduction of the keto-sulfone to an alcohol, the hydroxyl group is converted into a good leaving group, such as a mesylate. Subsequent treatment with a base induces the elimination of methanesulfonic acid to form the double bond. dsau.dp.ua The choice of base can influence the position of the resulting double bond (regioselectivity). For example, using pyridine (B92270) can favor the 3,4-isomer, while aqueous sodium hydroxide (B78521) can lead to the more thermodynamically stable 3,6-isomer. dsau.dp.ua

The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts that the major product will be the more stable, more highly substituted alkene. researchgate.netlibretexts.org The transition state of the reaction has significant double-bond character, so factors that stabilize the alkene product also stabilize the transition state, leading to a faster reaction. libretexts.org

Innovations in Scalable and Sustainable Synthetic Protocols

Modern synthetic chemistry emphasizes the development of scalable and environmentally friendly methods. Continuous flow synthesis and the application of green chemistry principles are at the forefront of these innovations for preparing compounds like this compound.

Continuous flow technology offers significant advantages over traditional batch processes for the synthesis of 3,6-dihydro-2H-thiopyrans, including greatly reduced reaction times, higher yields, and improved productivity and safety. researchgate.netd-nb.info This methodology is particularly well-suited for reactions involving highly reactive intermediates, such as thioaldehydes, which are prone to polymerization in batch settings. chemistryviews.org

In a notable application, thioaldehydes are generated photochemically from phenacyl sulfides in a continuous flow reactor and are immediately reacted in situ with electron-rich 1,3-butadienes in a thia-Diels–Alder reaction. researchgate.netd-nb.info This process allows for the efficient and high-yielding synthesis of a broad range of 3,6-dihydro-2H-thiopyran derivatives. d-nb.info The precise control over parameters like residence time, concentration, and temperature in a microreactor setup is key to optimizing the reaction. researchgate.net For example, the synthesis of a specific 2H-thiopyran derivative showed a 22-fold increase in productivity and a 60-fold improvement in space-time yield compared to the equivalent batch reaction. d-nb.info This method has proven effective for gram-scale synthesis, demonstrating its scalability. d-nb.info

| Compound | Method | Reaction Time | Yield | Productivity Improvement (vs. Batch) | Space-Time Yield Improvement (vs. Batch) |

|---|---|---|---|---|---|

| Cycloadduct 10a | Batch | 16 h | 70% | - | - |

| Cycloadduct 10a | Flow | 30 min | >99% | 22x | 60x |

| Cycloadduct 10s | Batch | 16 h | 72% | - | - |

| Cycloadduct 10s | Flow | 35 min | 64% | 10x | 28x |

Adherence to green chemistry principles is crucial for developing sustainable synthetic routes. This involves using less hazardous reagents, avoiding toxic organic solvents, and improving atom economy. tandfonline.comresearchgate.net

For the bromination of heterocyclic compounds, several environmentally friendly alternatives to molecular bromine, which is toxic and corrosive, have been developed. tandfonline.com One such method uses an in-situ generated bromide-bromate couple in an aqueous medium, which proves efficient for the selective monobromination of various heterocycles without a catalyst. acs.org Another green approach involves the use of hydrogen peroxide with an ammonium (B1175870) halide in aqueous acetic acid to generate the "Br+" species in situ. cdnsciencepub.com This system provides yields and regioselectivity comparable to traditional N-bromosuccinimide (NBS) reactions but avoids chlorinated solvents. cdnsciencepub.com Oxidative bromination using combinations like potassium bromide with Oxone® or lithium bromide with peroxydisulphate also represents a greener alternative by generating the bromonium ion in situ. tandfonline.com

Reactivity Profile of the Bromo Substituent

The bromine atom attached to the vinylic position of the dihydrothiopyran ring is the primary site of reactivity, enabling a variety of functionalization reactions.

Nucleophilic Substitution Pathways and Scope

The bromo group in this compound can be displaced by nucleophiles. evitachem.com This reactivity is characteristic of halogenated aromatic and heterocyclic compounds, allowing for the introduction of various functional groups. evitachem.com The presence of the bromine atom makes the compound reactive towards nucleophiles, facilitating substitution reactions under appropriate conditions. evitachem.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed Borylation, Suzuki-Miyaura Coupling)

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for such transformations. chemie-brunschwig.ch The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organic halide with an organoboron compound, is a widely used reaction with broad applicability due to its mild conditions and tolerance of various functional groups. chemie-brunschwig.chuib.no

A notable application is the palladium-catalyzed borylation of 4-bromo-3,6-dihydro-2H-pyran to synthesize 3,6-dihydro-2H-pyran-4-boronic acid pinacol (B44631) ester. researchgate.netsemanticscholar.org This intermediate is valuable for subsequent Suzuki-Miyaura cross-coupling reactions to create a diverse range of biologically significant molecules. semanticscholar.org The borylation can be achieved using a low loading of a palladium catalyst. semanticscholar.org Similarly, palladium-catalyzed cross-coupling reactions have been developed for various brominated heterocycles, demonstrating the versatility of this approach. researchgate.net

The general scheme for a Suzuki-Miyaura coupling involving a bromo-substituted heterocyclic compound is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Organoboronic acid/ester | Palladium Catalyst (e.g., Pd(dppf)Cl2) | Base (e.g., K2CO3, Cs2CO3) | 4-Substituted-3,6-dihydro-2H-thiopyran |

Halogen-Metal Exchange and Related Organometallic Intermediates

Halogen-metal exchange reactions provide an alternative route to functionalize this compound by forming organometallic intermediates. For instance, treatment of 4-bromo-5,6-dihydro-2H-pyran-3-carbaldehyde with zinc powder and lithium chloride leads to the formation of a (5-formyl-3,6-dihydro-2H-pyran-4-yl)zinc bromide intermediate. uni-muenchen.de This organozinc reagent can then participate in subsequent reactions. This method highlights the potential for creating organometallic species from brominated dihydrothiopyran derivatives, which can then be used in a variety of synthetic applications.

Transformations of the Dihydrothiopyran Ring System

Beyond the reactivity of the bromo substituent, the dihydrothiopyran ring itself can undergo chemical modifications, particularly at the sulfur atom and the carbon-carbon double bond.

Oxidation of the Sulfur Atom to Sulfoxides and Sulfones

The sulfur atom in the dihydrothiopyran ring can be oxidized to form the corresponding sulfoxides and sulfones. rsc.org For example, dihydro-2H-thiopyran-3(4H)-one can be oxidized with hydrogen peroxide to yield the corresponding 1,1-dioxide. dsau.dp.ua This transformation is significant as the resulting cyclic sulfones are important structural motifs in many biologically active molecules. rsc.orgdsau.dp.ua A multi-step synthesis starting from dihydro-2H-thiopyran-3(4H)-one, involving oxidation, reduction, mesylation, and elimination, has been developed to produce 3,6-dihydro-2H-thiopyran-1,1-dioxides on a multigram scale. dsau.dp.ua

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in the 3,6-dihydro-2H-thiopyran ring system is susceptible to addition reactions. While specific examples for this compound are not detailed in the provided context, the analogous 3,4-dihydro-2H-pyran readily undergoes addition of hydrochloric and hydrobromic acids to its double bond. sigmaaldrich.com This suggests that the double bond in the dihydrothiopyran ring would also be reactive towards electrophilic addition.

Ring Rearrangements and Contractions

The structural framework of this compound and related vinyl bromides within six-membered sulfur heterocycles makes them susceptible to ring rearrangements and contractions, often triggered by base or thermal conditions. These reactions can lead to the formation of more stable five-membered ring systems.

One notable pathway for ring contraction in related systems involves the treatment of a dibrominated thiopyran derivative with a base. For instance, the reaction of 3,4-dibromothiochromans with a base is known to result in the contraction of the thiopyran ring to yield a substituted benzothiophene. researchgate.net Although this example involves a fused aromatic ring, the underlying principle of base-mediated elimination and rearrangement is relevant.

A more general mechanism applicable to dihydrothiopyran systems is the ru.nlresearchgate.net-sigmatropic rearrangement. This can be initiated by forming a sulfonium (B1226848) ylide from the sulfur atom within the ring. For example, alkylation of the sulfur atom in a related dihydrothiopyran adduct, followed by treatment with a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can generate an endocyclic sulfonium ylide. This intermediate readily undergoes a ru.nlresearchgate.net-sigmatropic rearrangement, resulting in a ring-contracted product. ru.nl This process effectively transforms the six-membered thiopyran ring into a five-membered ring with a sulfur-containing side chain.

Analogous ring contractions have been studied in the corresponding oxygen-containing systems, the dihydropyrans. For instance, base-mediated ring contraction of 3-bromo-substituted 2H-naphthopyrans leads to the formation of naphthofurans through an addition-dehydrobromination mechanism. hud.ac.uk Detailed mechanistic studies on related naphthopyrans suggest that the ring contraction can be initiated by a thermal 6π-electrocyclic ring-opening of the pyran ring to form a dienone intermediate, which then undergoes further reaction to yield the contracted furan (B31954) ring. hud.ac.uk

Table 1: Examples of Ring Contraction Reactions in Related Heterocycles

| Starting Material Class | Reagents/Conditions | Product Class | Reference |

|---|---|---|---|

| 3,4-Dibromothiochromans | Base | Substituted Benzothiophenes | researchgate.net |

| Dihydrothiopyran adducts | 1. Alkylation (e.g., with carboethoxymethyl trifluoromethanesulfonate)2. Base (DBU) | Ring-contracted thiophenes | ru.nl |

| 3-Bromo-2H-naphthopyrans | Base | Naphthofurans | hud.ac.uk |

Stereochemical Outcomes and Diastereoselective Control in Reactions

The stereochemistry of reactions involving the 3,6-dihydro-2H-thiopyran ring is a critical aspect that dictates the three-dimensional structure of the products. The double bond and the heteroatom within the ring influence the facial selectivity of approaching reagents, leading to potential diastereoselective outcomes.

While specific studies on the diastereoselective control of this compound are not extensively detailed in the provided context, valuable insights can be drawn from analogous systems. For instance, the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides from 4-oxoalkane-1,1,2,2-tetracarbonitriles and aldehydes proceeds with high diastereoselectivity. nih.gov The reaction pathway involves the formation of a bicyclic intermediate which dictates the stereochemical outcome of the final pyran-4-carboxamide product. nih.gov This highlights how the inherent conformational preferences of the dihydropyran ring can be exploited to achieve stereocontrol.

In reactions involving the generation of new stereocenters, the existing structural features of the thiopyran ring direct the approach of reactants. For example, in catalytic asymmetric ring-opening reactions of related unstrained heterocycles like 3,6-dihydro-2H-pyran, the stereochemical outcome is rationalized by the formation of a geometrically constrained metallabicyclic intermediate. nih.gov This intermediate can suppress certain elimination pathways and favor a specific reaction trajectory, thus controlling the stereochemistry of the acyclic product. nih.gov

Furthermore, the stereospecificity of reactions at the double bond is a key consideration. In related systems, reactions such as the Wittig reaction with Z- and E-phosphonium salts derived from bromo esters can proceed stereospecifically. researchgate.net Similarly, the reaction of this compound with various reagents would be expected to be influenced by the geometry of the double bond and the steric hindrance posed by the bromine atom and the sulfur-containing ring.

Table 2: Factors Influencing Stereochemistry in Dihydro(thio)pyran Reactions

| Reaction Type | System | Key Stereocontrolling Feature | Outcome | Reference |

|---|---|---|---|---|

| Cyclization/Annulation | Dihydropyran synthesis | Formation of a rigid bicyclic intermediate | High diastereoselectivity | nih.gov |

| Catalytic Ring-Opening | Dihydropyran | Geometrically constrained metallacycle intermediate | Enantioselective formation of acyclic product | nih.gov |

Advanced Characterization Methodologies for 4 Bromo 3,6 Dihydro 2h Thiopyran Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of novel and known 4-Bromo-3,6-dihydro-2H-thiopyran derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound derivatives. researchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

In ¹H NMR spectra of this compound, the protons on the dihydropyran ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the presence of the bromine atom and the sulfur heteroatom. orgsyn.org For instance, the proton at the C4 position, bearing the bromine atom, will show a distinct chemical shift. The protons on the carbons adjacent to the sulfur atom (C2 and C6) and the double bond (C5) will also have specific resonances. orgsyn.orgdsau.dp.ua

Table 1: Representative NMR Data for a Substituted Dihydrothiopyran Derivative

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| H2 | 3.15–3.14 (m) | 25.7 | C3, C6 |

| H3 | 2.27–2.23 (m) | 25.1 | C2, C4, C5 |

| H5 | 5.06–5.04 (m) | 102.2 | C3, C4, C6 |

| H6 | 2.76–2.72 (m) | 31.2 | C2, C5 |

Note: This table is a generalized representation based on typical chemical shifts for dihydrothiopyran systems and may not correspond to a specific, experimentally measured compound. Data adapted from related structures. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations. In the IR spectrum of a this compound derivative, key absorption bands would include:

C-H stretching: Aliphatic C-H stretching vibrations from the CH₂ groups in the ring typically appear in the 2850-3000 cm⁻¹ region.

C=C stretching: The stretching vibration of the carbon-carbon double bond within the thiopyran ring is expected in the 1600-1680 cm⁻¹ region. orgsyn.org

C-S stretching: The C-S bond stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹. researchgate.net

C-Br stretching: The carbon-bromine stretching vibration is found at lower frequencies, usually in the 500-600 cm⁻¹ range.

The presence and position of these bands can confirm the key structural features of the molecule. scispace.combohrium.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. cdnsciencepub.com It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound derivatives, Raman spectra can be useful for observing the S-S and C-S stretching frequencies, which are sometimes weak in the IR spectrum. researchgate.net The C=C double bond stretching vibration also gives a strong signal in the Raman spectrum. scifiniti.com By comparing the experimental IR and Raman spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, further corroborating the molecular structure. scispace.comscifiniti.com

Table 2: Characteristic Vibrational Frequencies for Dihydrothiopyran Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| C-H Stretch (aliphatic) | 2850-3000 | IR, Raman |

| C=C Stretch | 1600-1680 | IR, Raman |

| C-S Stretch | 600-800 | IR, Raman |

| C-Br Stretch | 500-600 | IR |

Note: The exact positions of the peaks can be influenced by the specific substitution pattern of the derivative.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound derivatives. dsau.dp.ua High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound. researchgate.net

In the mass spectrum of a this compound derivative, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. savemyexams.comwpmucdn.com This results in two peaks of similar intensity separated by two mass units (M⁺ and M+2), which is a clear indicator of a bromine-containing compound. savemyexams.com

The fragmentation pattern observed in the mass spectrum provides valuable structural information. uni-saarland.de Common fragmentation pathways for cyclic thioethers can involve the loss of small molecules or radicals. For this compound, fragmentation might include the loss of the bromine atom, followed by rearrangements and further fragmentation of the thiopyran ring. The analysis of these fragmentation patterns helps in confirming the structure elucidated by other spectroscopic methods. core.ac.ukresearchgate.net

Table 3: Expected Mass Spectrometric Data for this compound

| Ion | m/z (relative to ⁷⁹Br) | Description |

| [M]⁺ | 178.9 | Molecular ion |

| [M+2]⁺ | 180.9 | Isotopic peak due to ⁸¹Br |

| [M-Br]⁺ | 99.0 | Loss of bromine atom |

Note: The relative intensities of the fragment ions can vary depending on the ionization method and energy.

Solid-State Structure Determination via X-ray Crystallography

The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. scispace.com For brominated compounds, the heavy bromine atom facilitates the solving of the phase problem in structure determination. scispace.com

The crystal structure reveals the conformation of the thiopyran ring, which can exist in various forms such as a half-chair or a flattened-boat conformation. psu.eduiucr.orgbohrium.com It also provides details about intermolecular interactions, such as hydrogen bonds or van der Waals forces, which influence the packing of the molecules in the crystal. researchgate.netiucr.org The precise atomic coordinates obtained from X-ray crystallography serve as the ultimate proof of the molecular structure. nih.gov

Table 4: Illustrative Crystallographic Data for a Brominated Heterocyclic Compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.45 |

| b (Å) | 14.78 |

| c (Å) | 12.73 |

| β (°) | 90.7 |

| R-factor | 0.074 |

Note: This data is for a representative brominated heterocyclic compound and serves as an example of the type of information obtained from X-ray crystallography. scispace.com

Chromatographic and Electrophoretic Techniques for Purity and Isomeric Analysis

Chromatographic and electrophoretic techniques are essential for assessing the purity of this compound derivatives and for separating potential isomers. dsau.dp.ua

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of reactions and for preliminary purity checks. ru.nl The retention factor (Rf) value of the compound can be used for identification purposes.

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), is suitable for the analysis of volatile and thermally stable derivatives. It provides information on the purity of the sample and can separate isomers with different boiling points. ru.nl

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purification and purity analysis of a broad range of compounds, including those that are not suitable for GC. dsau.dp.ua Different columns and mobile phases can be employed to achieve optimal separation of the desired compound from impurities or isomers. Chiral HPLC can be used to separate enantiomers if the molecule is chiral. psu.edu

Electrophoretic Techniques: While less common for this specific class of compounds compared to chromatography, electrophoretic techniques such as capillary electrophoresis (CE) could potentially be employed for the separation of ionic derivatives or for the analysis of complex mixtures. The separation in CE is based on the differential migration of charged species in an electric field.

These separation techniques are crucial for ensuring that the material being studied is of high purity, which is a prerequisite for obtaining reliable data from other analytical methods and for any subsequent applications.

Synthetic Utility and Applications of 4 Bromo 3,6 Dihydro 2h Thiopyran in Complex Molecule Construction

Role as a Versatile Building Block in Divergent Organic Synthesis

4-Bromo-3,6-dihydro-2H-thiopyran serves as a highly adaptable scaffold for the synthesis of a diverse array of molecules. The presence of the bromine atom allows for various substitution reactions, enabling the introduction of different functional groups. sci-hub.se This reactivity is fundamental to its utility in divergent synthesis, where a single starting material is transformed into a multitude of structurally distinct products.

The thiopyran ring itself can undergo a variety of transformations. For instance, the double bond can be subjected to addition reactions, and the sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone, further expanding the range of possible derivatives. dsau.dp.ua This versatility allows chemists to readily modify the core structure and explore a broad chemical space, which is particularly valuable in the early stages of drug discovery and materials science research. The ability to generate a library of related but distinct compounds from a single, readily accessible precursor is a significant advantage in the search for new molecules with desired properties.

Precursor for the Synthesis of Fused Heterocyclic and Polycyclic Systems

One of the most significant applications of this compound is its role as a precursor in the synthesis of fused heterocyclic and polycyclic systems. researchgate.net These complex structures are often found in natural products and medicinally important compounds. The reactivity of the bromo-thiopyran allows for intramolecular and intermolecular cyclization reactions, leading to the formation of new rings fused to the original thiopyran core.

For example, through carefully designed reaction sequences, the bromine atom can be displaced by a nucleophile that is part of another ring system, leading to the formation of a bridge and a fused polycyclic structure. Thiopyrans, in general, are crucial building blocks for various bioactive agents. nih.gov The synthesis of thiopyran-fused heterocycles such as thiopyrano[2,3-b]indoles and thiopyranoquinolines often starts from precursors that can be conceptually linked to the reactivity of bromo-substituted thiopyrans. researchgate.net The hetero-Diels-Alder reaction is a key strategy for forming the thiopyran ring, which can then be further functionalized. nih.gov

Contribution to the Development of Chemical Libraries for Synthetic Exploration

The development of chemical libraries is a cornerstone of modern high-throughput screening and drug discovery. This compound is an ideal starting material for the construction of such libraries due to its inherent reactivity and potential for diversification. sci-hub.se By systematically reacting the bromo-thiopyran with a variety of reagents, a large and diverse collection of compounds can be rapidly synthesized.

This approach facilitates the exploration of structure-activity relationships, where the biological or material properties of the synthesized compounds are correlated with their chemical structures. The accessibility of functionalized cyclic sulfones, which can be derived from thiopyrans, is important for creating combinatorial libraries of new biologically active compounds. dsau.dp.ua The ability to generate a wide range of analogs from a single precursor accelerates the process of identifying lead compounds with promising therapeutic or material properties.

Applications in the Synthesis of Non-Medicinal Functional Organic Materials

Beyond its applications in medicinal chemistry, this compound and its derivatives have potential uses in the synthesis of non-medicinal functional organic materials. The thiopyran scaffold can be incorporated into larger conjugated systems, which are of interest for their electronic and optical properties. For example, pyran derivatives have been investigated for their potential in optoelectronic devices. bohrium.com

The ability to functionalize the thiopyran ring allows for the fine-tuning of these properties. For instance, the introduction of specific substituents can alter the absorption and emission spectra of the resulting materials, making them suitable for applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of functional organic materials often relies on versatile building blocks that can be readily modified to achieve desired properties, and this compound fits this description well. a2bchem.com

Future Directions and Emerging Research Avenues in 4 Bromo 3,6 Dihydro 2h Thiopyran Chemistry

Development of Novel and More Efficient Synthetic Methodologies

The current synthetic routes to 4-Bromo-3,6-dihydro-2H-thiopyran and its derivatives, while functional, often involve multiple steps or harsh conditions that can limit their broad applicability and scalability. A primary focus of future research will be the development of more streamlined and efficient synthetic strategies.

One promising avenue is the adaptation of one-pot procedures, which have been successfully developed for analogous oxygen-containing heterocycles. For instance, an efficient one-pot process for synthesizing 4-bromo-3,6-dihydro-2H-pyran has been established, starting from tetrahydropyran-4-one. semanticscholar.org This method involves the formation of a hydrazone, followed by treatment with copper(II) bromide and an elimination reaction, conveniently affording the desired vinyl bromide. semanticscholar.org A similar strategy starting from the readily available tetrahydro-4H-thiopyran-4-one could provide a more direct and scalable route to this compound, bypassing more laborious, multi-step procedures. semanticscholar.orgresearchgate.net

Exploration of Undiscovered Reactivity Patterns and Transformative Reactions

The true potential of a chemical scaffold is realized through the exploration of its reactivity. For this compound, future research will likely concentrate on leveraging its two key functional handles: the vinyl bromide and the electron-rich sulfur-containing ring.

The vinyl bromide group is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The analogous 4-bromo-3,6-dihydro-2H-pyran is already utilized as a versatile intermediate in Suzuki-Miyaura cross-coupling to prepare biologically active compounds. semanticscholar.org Applying this chemistry to the thiopyran analogue would open a gateway to a vast library of novel 4-substituted dihydrothiopyrans, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups.

The dihydrothiopyran ring itself is an active participant in cycloaddition reactions. The thio-Diels-Alder reaction is a fundamental method for forming the thiopyran scaffold and highlights the diene-like reactivity that can be accessed. nih.govresearchgate.net Future work could explore the reactivity of the this compound system as a dienophile or its derivatives as dienes in [4+2] cycloadditions, potentially leading to complex fused and spirocyclic heterocyclic systems. nih.govliverpool.ac.uk Additionally, the reaction of the "push-pull" olefin system within acyldihydropyrans with various nucleophiles suggests that the bromo-substituted thiopyran could undergo unique conjugate addition and ring-opening cascades, offering pathways to novel acyclic and heterocyclic structures. chim.it

Advancements in Asymmetric Synthesis and Chiral Induction

The introduction of chirality is paramount for applications in medicinal chemistry and materials science. Currently, the synthesis of enantiomerically pure this compound derivatives remains a significant challenge and a key area for future development.

Emerging strategies in asymmetric catalysis offer powerful tools to address this. An enantiospecific domino ring-opening cyclization (DROC) of nonracemic donor-acceptor cyclopropanes has been shown to produce chiral dihydro-4H-thiopyran derivatives with excellent enantiospecificity. acs.org Adapting such methodologies to incorporate the bromo-substituent could provide a direct route to chiral building blocks.

Another promising approach involves asymmetric hetero-Diels-Alder reactions. The use of chiral auxiliaries on the dienophile has been successfully employed in reactions with 2H-thiopyrans to generate optically pure 2-oxabicyclo[2.2.2]octenes after transformation. liverpool.ac.uk Future work could involve designing reactions where this compound or a precursor is subjected to cycloaddition with a chiral dienophile under Lewis acid catalysis to induce stereoselectivity. liverpool.ac.uk Furthermore, the development of chiral catalysts, such as those based on N-heterocyclic carbenes (NHCs) or transition metals, for reactions involving the thiopyran scaffold could enable direct enantioselective synthesis of complex chiral molecules from simple, achiral precursors. bohrium.comacs.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. Integrating the synthesis of this compound and its derivatives into these modern platforms is a critical future direction.

Continuous flow technology is particularly well-suited for reactions involving highly reactive or unstable intermediates. A continuous flow thia-Diels-Alder reaction has been developed for the efficient, high-yielding synthesis of 3,6-dihydro-2H-thiopyrans. d-nb.inforesearchgate.net In this process, thioaldehydes are generated photochemically in-situ and immediately reacted with a diene. d-nb.info This method dramatically improves productivity and space-time yield compared to conventional batch reactions.

| Parameter | Batch Synthesis (10a) | Flow Synthesis (10a) | Improvement Factor |

| Reaction Time | 16 h | 30 min | 32x faster |

| Yield | Decreased due to overirradiation | >99% | Significantly Higher |

| Productivity | Low | High | ~22x |

| Space-Time Yield | Low | High | ~60x |

| This table compares the synthesis of a representative 3,6-dihydro-2H-thiopyran (10a) using traditional batch versus continuous flow methods, based on data from reference d-nb.info. |

Future research could focus on designing a flow-based synthesis for this compound, potentially involving the in-situ generation and reaction of a brominated precursor. Such a platform would enable the rapid, safe, and automated production of a library of derivatives by sequentially coupling the flow-synthesized vinyl bromide with various partners in subsequent in-line reaction modules. This approach would accelerate the discovery of new compounds with desirable properties for a range of applications.

Q & A

Q. Basic Research Focus

- NMR : H and C NMR are critical for confirming regiochemistry. For instance, the thiopyran ring protons exhibit distinct splitting patterns (e.g., diastereotopic methylene protons at δ 2.5–3.5 ppm) .

- IR : The C-Br stretch appears near 550–600 cm, while thiopyran ring vibrations (C-S-C) occur at ~650 cm .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] at m/z 179.08 for CHBrS) .

What safety protocols are essential for handling this compound?

Basic Research Focus

The compound is harmful if inhaled, ingested, or absorbed through skin (). Key precautions include:

- Use of fume hoods, nitrile gloves, and lab coats.

- Immediate decontamination with water for skin contact (15+ minutes rinsing) .

- Storage in amber glass bottles at 2–8°C to prevent degradation .

How can conformational analysis of the thiopyran ring be performed?

Advanced Research Focus

Microwave spectroscopy (12–40 GHz range) resolves rotational constants and vibrational states. For example, ground-state rotational constants (A, B, C) and quartic centrifugal distortion constants (, ) provide insights into ring puckering dynamics . Computational methods (DFT, MP2) can model lowest-energy conformers, validated against experimental Stark effect measurements for dipole moment determination .

What role does this compound play in cross-coupling reactions?

Advanced Research Focus

The bromine atom facilitates Suzuki-Miyaura couplings with boronic acids. For instance, pinacol boronate derivatives (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-thiopyran) enable C-C bond formation under palladium catalysis (e.g., Pd(PPh), NaCO, DME/HO) . Kinetic studies show bromine’s leaving group ability impacts reaction rates in SN pathways.

How can computational modeling predict reactivity and stability?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For example, the C-Br bond’s polarization increases susceptibility to nucleophilic attack .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to assess stability .

- Vibrational Analysis : Match computed IR frequencies (e.g., B3LYP/6-311+G(d,p)) to experimental data to validate conformers .

What biological interactions are associated with thiopyran derivatives?

Advanced Research Focus

Thiopyran cores are explored in drug discovery due to their structural mimicry of aromatic heterocycles. For example:

- Antiviral Agents : Thieno[3,2-b]pyran derivatives inhibit viral proteases via hydrogen bonding with active-site residues .

- Receptor Agonists : The thiopyran ring’s sulfur atom enhances binding to α-2C adrenoreceptors, as shown in radioligand assays .

What strategies functionalize the thiopyran ring for diverse applications?

Q. Advanced Research Focus

- Etherification : React with dihydropyran under acid catalysis (e.g., Amberlyst 15) to form tetrahydropyranyl ethers, protecting alcohols .

- Oxidation : Controlled oxidation with mCPBA yields sulfoxide/sulfone derivatives, altering electronic properties for material science applications .

How is X-ray diffraction used to resolve structural ambiguities?

Advanced Research Focus

Single-crystal X-ray diffraction confirms bond lengths (e.g., C-Br: ~1.9 Å) and dihedral angles. For example, the title compound in crystallizes in a monoclinic system (), with intermolecular Br···S interactions stabilizing the lattice .

How should researchers address contradictions in literature data?

Q. Advanced Research Focus

- Reproducibility : Validate synthetic protocols (e.g., bromination yields) across labs.

- Cross-Validation : Compare spectroscopic data (e.g., H NMR δ values) with multiple sources .

- Peer Review : Publish detailed experimental conditions (e.g., solvent purity, temperature gradients) to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.